2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial
Overview
Description
“2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial” is a chemical compound with the molecular formula C20H32 . It has an average mass of 272.468 Da and a monoisotopic mass of 272.250397 Da .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 366.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 58.9±0.8 kJ/mol and a flash point of 168.6±15.8 °C . The index of refraction is 1.491, and it has a molar refractivity of 94.4±0.3 cm3 .Scientific Research Applications
Synthesis of C2-symmetric carotenoids: A study by Fontán et al. (2013) utilized a derivative of 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial in the synthesis of C2-symmetric carotenoids such as β,β-carotene, lycopene, and others through palladium-catalyzed Suzuki and Stille cross-coupling reactions (Fontán, Vaz, Álvarez, & de Lera, 2013).
Metabolites in Marine Tunicates: Aiello et al. (2001) identified a compound related to this compound, namely sodium 3,7,11,15-tetramethylhexadeca-1,19-diyl sulfate, in the Mediterranean tunicate Sidnyum turbinatum. This compound showed antiproliferative activity in vitro (Aiello, Carbonelli, Fattorusso, Iuvone, & Menna, 2001).
Geochemical Biomarker Analysis: The detection and separation of related compounds like crocetane and phytane, which are similar to this compound, have been studied for their applications in geochemical and environmental analyses. Huang & Armstrong (2009) developed methods for the separation of these compounds using cyclodextrin capillary GC stationary phases, providing useful geochemical information (Huang & Armstrong, 2009).
Synthesis of Electroluminescent Compounds: Duong et al. (2003) synthesized a heptacene derivative using a precursor related to this compound. This compound was found to be stable and fluorescent, indicating potential applications in OLED devices (Duong et al., 2003).
Novel Diterpene Synthesis: Ichikawa et al. (1994) synthesized a diterpene, 3-isocyano-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraene, using a process that includes a crucial step involving a derivative of this compound. This synthesis has implications in the study of marine natural products (Ichikawa, Yamazaki, & Isobe, 1994).
properties
IUPAC Name |
2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCIKUXPWFLCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649068 | |
Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
502-70-5 | |
Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6,8,10,12,14-Hexadecaheptaenedial, 2,6,11,15-tetramethyl-, (2E,4E,6E,8E,10E,12E,14E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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